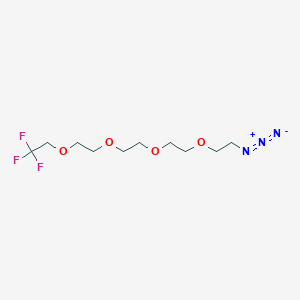
1,1,1-Trifluoroethyl-PEG4-azid
Übersicht
Beschreibung
1,1,1-Trifluoroethyl-PEG4-azide is a polyethylene glycol (PEG) derivative containing a trifluoroethyl moiety and an azide functional group . It serves as a PROTAC linker, specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoroethyl-PEG4-azide consists of a PEG-based backbone with a trifluoroethyl moiety and an azide functional group . The molecular weight is 301.26 g/mol, and the molecular formula is C10H18F3N3O4 .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1,1-Trifluoroethyl-PEG4-azide include a molecular weight of 301.26 g/mol and a molecular formula of C10H18F3N3O4 . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Wissenschaftliche Forschungsanwendungen
Klickchemie
“1,1,1-Trifluoroethyl-PEG4-azid” enthält eine Azidgruppe, die Klickchemie ermöglicht {svg_1}. Klickchemie ist eine Art chemischer Reaktion, die sich durch ihre Effizienz, Spezifität und Vielseitigkeit auszeichnet, was sie zu einem leistungsstarken Werkzeug im Bereich der synthetischen Chemie macht {svg_2}.
Verbesserung der Löslichkeit
Der hydrophile PEG-Spacer in “this compound” erhöht die Löslichkeit in wässrigen Medien {svg_3}. Diese Eigenschaft ist besonders nützlich in Arzneimitteltransportsystemen, wo die Verbesserung der Löslichkeit von therapeutischen Wirkstoffen deren Bioverfügbarkeit erhöhen kann {svg_4}.
Proteinmodifikation
Die Trifluorethylgruppe in “this compound” wird verwendet, um mit Lysin und anderen primären Amingruppen in Proteinen zu reagieren {svg_5}. Dies ermöglicht die Modifikation von Proteinen, was in verschiedenen Forschungsanwendungen nützlich sein kann, wie z. B. der Untersuchung der Proteinfunktion und -struktur {svg_6}.
Antikörpermodifikation
Ähnlich der Proteinmodifikation kann “this compound” auch zur Antikörpermodifikation verwendet werden {svg_7}. Dies kann bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten nützlich sein, einer Klasse von Therapeutika, die die Spezifität von Antikörpern mit der Potenz von zytotoxischen Arzneimitteln kombinieren {svg_8}.
Oberflächenmodifikation
“this compound” kann verwendet werden, um verschiedene Moleküle und Oberflächen zu modifizieren {svg_9}. Dies kann in einer Vielzahl von Bereichen nützlich sein, darunter Materialwissenschaften und Bioingenieurwesen {svg_10}.
PROTAC-Linker
“this compound” dient als PROTAC-Linker {svg_11} {svg_12}. PROTACs (Proteolysis-Targeting Chimeras) sind eine Klasse von Medikamenten, die durch die Rekrutierung einer E3-Ubiquitin-Ligase arbeiten, um ein bestimmtes Protein zur Degradation zu markieren {svg_13} {svg_14}. Dies kann besonders nützlich im Bereich der Arzneimittelforschung sein, insbesondere für „undruggable“ Ziele {svg_15} {svg_16}.
Wirkmechanismus
Target of Action
The primary targets of 1,1,1-Trifluoroethyl-PEG4-azide are proteins, antibodies, and other molecules and surfaces that contain lysine and other primary amine groups . The trifluoroethyl group in the compound is used to react with these targets .
Mode of Action
1,1,1-Trifluoroethyl-PEG4-azide is a crosslinker containing an azide group and a trifluoroethyl group . The azide group enables Click Chemistry, a powerful tool for bioconjugation, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction can occur with molecules containing alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of 1,1,1-Trifluoroethyl-PEG4-azide is the selective degradation of target proteins via the ubiquitin-proteasome system . This is achieved through the synthesis of PROTACs, which can have significant implications in targeted therapy .
Action Environment
It’s worth noting that the compound’s solubility in aqueous media suggests that it may be well-suited for environments with a significant water component .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1,1,1-Trifluoroethyl-PEG4-azide contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . The trifluoroethyl group is used to react with lysine and other primary amine groups in proteins, antibody and other molecules and surfaces .
Molecular Mechanism
1,1,1-Trifluoroethyl-PEG4-azide is a click chemistry reagent . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3N3O4/c11-10(12,13)9-20-8-7-19-6-5-18-4-3-17-2-1-15-16-14/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMFBNPYALGJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(F)(F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



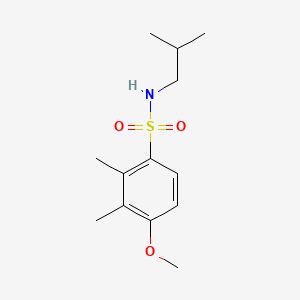
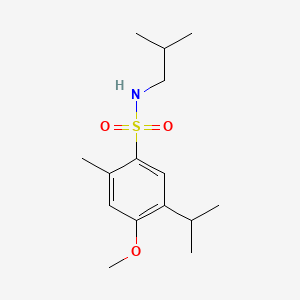

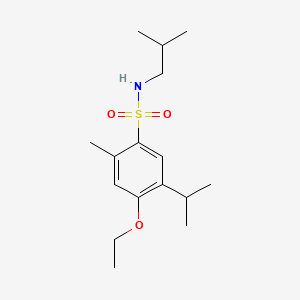

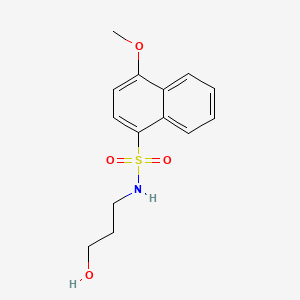
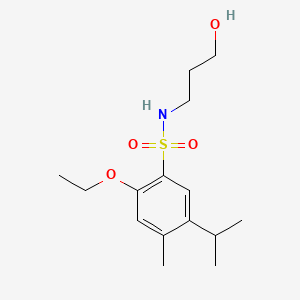
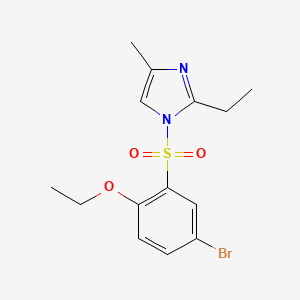
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)
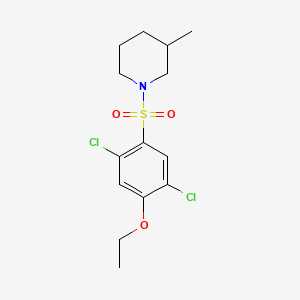
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)

![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)
